Furacrinic acid
Overview
Description
Furacrinic acid is a compound classified under the category of antibacterial and anti-inflammatory agents . It is known for its potential therapeutic applications and is often studied for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furacrinic acid can be synthesized through various methods. One common approach involves the oxidation of furfural, a furan derivative, using strong oxidizing agents such as potassium dichromate. This process yields furoic acid, which can then be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Furacrinic acid undergoes various chemical reactions, including:
Reduction: The compound can also be reduced under specific conditions to yield other valuable products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other organic solvents.
Major Products Formed: The major products formed from these reactions include various furan derivatives, which are valuable in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Furacrinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives are studied for their antibacterial and antifungal properties.
Medicine: The compound is explored for its potential use in developing new antimicrobial agents.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of furacrinic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in bacterial cells, disrupting their normal functions and leading to cell death . The pathways involved in its action are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
Furoic Acid: A precursor to furacrinic acid, known for its use in various chemical reactions.
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer synthesis.
Furfural: A starting material for the synthesis of many furan derivatives.
Uniqueness of this compound: this compound stands out due to its unique combination of antibacterial and anti-inflammatory properties. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
6-methyl-5-(2-methylidenebutanoyl)-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-4-8(2)14(16)11-6-10-7-13(15(17)18)19-12(10)5-9(11)3/h5-7H,2,4H2,1,3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTWLXUYSLIIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1C)OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178217 | |
Record name | Furacrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23580-33-8 | |
Record name | Furacrinic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furacrinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40178217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURACRINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO15Q907ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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